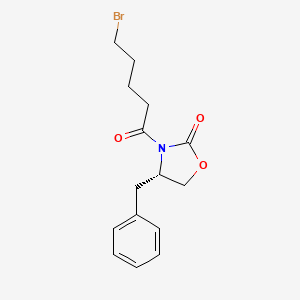

(S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one

Description

BenchChem offers high-quality (S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4S)-4-benzyl-3-(5-bromopentanoyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrNO3/c16-9-5-4-8-14(18)17-13(11-20-15(17)19)10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQYSKNJBAVITI-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)C(=O)CCCCBr)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(C(=O)O1)C(=O)CCCCBr)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447455 | |

| Record name | 2-Oxazolidinone, 3-(5-bromo-1-oxopentyl)-4-(phenylmethyl)-, (4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156699-37-5 | |

| Record name | 2-Oxazolidinone, 3-(5-bromo-1-oxopentyl)-4-(phenylmethyl)-, (4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one structure

An In-depth Technical Guide to the Structure, Synthesis, and Application of (S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (S)-4-benzyl-3-(5-bromopentanoyl)oxazolidin-2-one, a key chiral intermediate in modern organic synthesis and drug development. We will delve into its structural characteristics, provide detailed and validated synthetic protocols, and discuss its strategic application in the construction of complex, stereochemically defined molecules.

Introduction: The Strategic Value of a Chiral Building Block

(S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one belongs to the class of N-acylated Evans chiral auxiliaries. The core value of this molecule lies in the temporary installation of a chiral scaffold—the (S)-4-benzyl-2-oxazolidinone moiety—onto a prochiral substrate. This scaffold effectively directs the stereochemical outcome of subsequent chemical transformations, most notably the formation of new carbon-carbon bonds at the α-carbon of the acyl group.[1][2][3]

The benzyl group at the C4 position of the oxazolidinone ring sterically blocks one face of the corresponding enolate, forcing incoming electrophiles to attack from the less hindered face with high diastereoselectivity.[3] The 5-bromopentanoyl side chain provides a versatile functional handle. The terminal bromine atom can be displaced by a wide range of nucleophiles or participate in organometallic coupling reactions, making this compound a valuable intermediate for synthesizing diverse molecular targets.[4]

Physicochemical Properties

A summary of the key physical and chemical properties of the title compound is presented below. These values are critical for handling, reaction setup, and purification.

| Property | Value |

| IUPAC Name | (4S)-4-benzyl-3-(5-bromopentanoyl)-1,3-oxazolidin-2-one |

| CAS Number | 156699-37-5 |

| Molecular Formula | C₁₅H₁₈BrNO₃[4] |

| Molecular Weight | 340.21 g/mol [4] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 68.4 °C[5] |

| Boiling Point | 478.7 ± 28.0 °C (Predicted)[5] |

| Density | 1.420 ± 0.06 g/cm³ (Predicted)[5] |

Synthesis: A Validated Two-Step Protocol

The synthesis of (S)-4-benzyl-3-(5-bromopentanoyl)oxazolidin-2-one is reliably achieved through a two-step sequence: preparation of the acylating agent followed by the N-acylation of the Evans auxiliary. This protocol is designed for high yield and purity, ensuring the integrity of the chiral center.

Step 1: Preparation of 5-Bromopentanoyl Chloride

The first critical step is the conversion of 5-bromopentanoic acid into its more reactive acid chloride derivative. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Causality: The hydroxyl group of the carboxylic acid is a poor leaving group. Thionyl chloride converts it into a chlorosulfite intermediate, which readily decomposes to sulfur dioxide, chloride ion, and the highly electrophilic acylium ion, which is then trapped by the chloride to form the acyl chloride. This process is often performed neat or in a non-protic solvent like dichloromethane (DCM).[6]

Experimental Protocol 1: Synthesis of 5-Bromopentanoyl Chloride

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 5-bromopentanoic acid (1.0 eq).

-

Reagent Addition: Add thionyl chloride (SOCl₂, 1.0 - 1.2 eq) to the flask. The reaction can be run neat or with a solvent like dichloromethane (DCM).[6]

-

Reaction: Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

-

Workup: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 5-bromopentanoyl chloride is a yellowish oil and is often used in the next step without further purification.[6]

Step 2: N-Acylation of (S)-4-Benzyl-2-oxazolidinone

This is the key step where the chiral auxiliary is coupled with the acyl chain. The standard and most reliable method involves deprotonation of the oxazolidinone nitrogen with a strong, non-nucleophilic base, followed by the addition of the acyl chloride.

Causality: The N-H proton of the oxazolidinone is weakly acidic. A strong base, such as n-butyllithium (n-BuLi), is required for complete deprotonation to form the lithium amide. This is performed at very low temperatures (-78 °C) to prevent potential side reactions, such as attack on the oxazolidinone carbonyl group.[7][8] The resulting nucleophilic amide then readily attacks the electrophilic carbonyl carbon of 5-bromopentanoyl chloride.

Experimental Protocol 2: Synthesis of (S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one

-

Setup: A dry round-bottom flask is charged with (S)-4-benzyl-2-oxazolidinone (1.0 eq) and equipped with a magnetic stir bar and a rubber septum. The flask is thoroughly flushed with dry nitrogen.

-

Dissolution & Cooling: Anhydrous tetrahydrofuran (THF) is added via cannula, and the resulting solution is cooled to -78 °C using a dry ice/acetone bath.

-

Deprotonation: A solution of n-butyllithium in hexanes (1.05 eq) is added slowly via syringe over 10-15 minutes. The solution is stirred for an additional 15 minutes at -78 °C.

-

Acylation: The crude 5-bromopentanoyl chloride (1.1 eq), preferably dissolved in a small amount of anhydrous THF, is added dropwise via cannula to the lithium amide solution at -78 °C.

-

Reaction & Quench: The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to 0 °C over 1 hour. The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Workup & Purification: The mixture is transferred to a separatory funnel and extracted with ethyl acetate or dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the title compound as a white solid.

Synthetic Workflow Diagram

Caption: Synthetic pathway for (S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one.

Structural Characterization

Confirmation of the product's structure and purity is essential. While specific spectral data for this exact compound is not publicly cataloged, the expected NMR signals can be reliably predicted based on its constituent parts and data from similar acylated oxazolidinones.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each part of the molecule.

-

Aromatic Protons: A multiplet between 7.20-7.40 ppm corresponding to the five protons of the phenyl ring.

-

Oxazolidinone Ring Protons: A multiplet around 4.6-4.8 ppm for the methine proton (CH) at the C4 position. Two diastereotopic protons of the CH₂ group in the ring will appear as multiplets between 4.1-4.3 ppm.

-

Benzyl Protons: Two diastereotopic protons of the benzylic CH₂ group will appear as distinct doublets of doublets, typically between 2.7 and 3.4 ppm.

-

Acyl Chain Protons: The spectrum will show a triplet for the CH₂ group adjacent to the bromine (approx. 3.4-3.5 ppm), a triplet for the CH₂ group adjacent to the carbonyl (approx. 2.9-3.1 ppm), and multiplets for the two central CH₂ groups in the pentanoyl chain.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of all 15 carbon atoms, with characteristic shifts for the two carbonyl carbons (one in the ring, ~153 ppm; one in the acyl chain, ~173 ppm), the aromatic carbons (127-135 ppm), and the carbon bearing the bromine (~33 ppm).

Applications and Subsequent Transformations

The primary utility of (S)-4-benzyl-3-(5-bromopentanoyl)oxazolidin-2-one is as a versatile intermediate for asymmetric synthesis.[9] The N-acyl group can be deprotonated to form a chiral enolate, which can then react with various electrophiles with high diastereoselectivity.

Cleavage of the Chiral Auxiliary

After the desired stereocenter has been installed alpha to the carbonyl group, the chiral auxiliary is no longer needed and can be cleaved under mild conditions to reveal the desired chiral product (e.g., a carboxylic acid, ester, or alcohol) and recover the valuable auxiliary for reuse.

Causality: Hydrolytic cleavage with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is a standard and highly effective method.[1][3] The hydroperoxide anion (OOH⁻) is a soft nucleophile that selectively attacks the exocyclic imide carbonyl, which is more electrophilic than the endocyclic carbamate carbonyl. This generates a tetrahedral intermediate that collapses to release the chiral carboxylic acid (as a lithium salt) and the intact oxazolidinone auxiliary.

Experimental Protocol 3: Hydrolytic Cleavage of the N-Acyl Group

-

Setup: Dissolve the N-acylated oxazolidinone (1.0 eq) in a 4:1 mixture of THF and water.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq) followed by an aqueous solution of lithium hydroxide (LiOH, 2.0 eq).

-

Reaction: Stir the mixture vigorously at 0 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quench & Workup: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture with HCl to protonate the carboxylic acid, and then extract the product with an organic solvent. The aqueous layer can be basified and extracted separately to recover the (S)-4-benzyl-2-oxazolidinone auxiliary.

Logical Flow of Application

Caption: General application workflow using the title compound in asymmetric synthesis.

Conclusion

(S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one is more than a simple chemical; it is a powerful tool for exerting stereochemical control in organic synthesis. The protocols and principles outlined in this guide demonstrate a robust and reliable pathway for its synthesis and application. By understanding the causality behind each experimental step—from the choice of base and temperature to the mechanism of auxiliary cleavage—researchers and drug development professionals can confidently leverage this intermediate to construct complex chiral molecules with precision and efficiency.

References

-

Larrow, J. F., & Jacobsen, E. N. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [Link]

-

ACS Publications. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. [Link]

-

Williams College, Department of Chemistry. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. [Link]

-

PubChem, National Institutes of Health. (S)-4-benzyl-3-pentanoyloxazolidin-2-one. [Link]

- Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.

-

ResearchGate. Scheme 1 Synthesis of N-propynoyl-(4S)-4-benzyl-1,3-oxazolidin2-one.... [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemistry.williams.edu [chemistry.williams.edu]

- 4. (S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one_TargetMol [targetmol.com]

- 5. (S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one | 156699-37-5 [m.chemicalbook.com]

- 6. 5-Bromovaleryl chloride synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Buy (S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one | 113543-30-9 [smolecule.com]

(S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one chemical properties

An In-depth Technical Guide to (S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical properties, synthesis, and application of (S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one. This versatile chiral intermediate is a cornerstone in modern asymmetric synthesis, offering a powerful tool for the stereocontrolled construction of complex molecular architectures.

Introduction: The Strategic Value of a Bifunctional Chiral Building Block

(S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one is a high-value pharmaceutical intermediate, strategically designed for asymmetric synthesis.[1] Its structure incorporates two key features: the well-established Evans' chiral auxiliary, (S)-4-benzyloxazolidin-2-one, and a reactive 5-bromopentanoyl side chain. This bifunctional nature allows for stereoselective transformations at the α-carbon of the carbonyl group, while the terminal bromide provides a handle for subsequent carbon-carbon or carbon-heteroatom bond formations. The oxazolidinone auxiliary, derived from the readily available amino acid L-phenylalanine, provides a rigid chiral environment that effectively directs the approach of electrophiles to a specific face of the enolate, leading to high diastereoselectivity in a variety of reactions such as alkylations and aldol condensations.[2][3]

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of (S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one is critical for its effective use in synthesis. The following table summarizes its key identifiers and physical characteristics.

| Property | Value | Source |

| CAS Number | 156699-37-5 | [1] |

| Molecular Formula | C₁₅H₁₈BrNO₃ | [1] |

| Molecular Weight | 340.21 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | Inferred |

| SMILES | C(C[C@@H]1N(C(=O)CCCCBr)C(=O)OC1)c2ccccc2 | [1] |

| Storage | Store at -20°C for long-term stability.[1] Keep in a dry, cool, and well-ventilated place.[4] |

Synthesis and Purification: A Validated Protocol

The synthesis of (S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one is typically achieved through the N-acylation of the parent chiral auxiliary, (S)-4-benzyl-2-oxazolidinone. The following protocol is a representative, field-proven method.

Experimental Protocol: Synthesis of (S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one

Materials:

-

(S)-4-Benzyl-2-oxazolidinone (1.0 eq)

-

5-Bromopentanoyl chloride (1.1 eq)

-

n-Butyllithium (1.1 eq, 2.5 M in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with (S)-4-benzyl-2-oxazolidinone and anhydrous THF.

-

Deprotonation: The solution is cooled to -78°C in a dry ice/acetone bath. n-Butyllithium is added dropwise over 10 minutes, ensuring the internal temperature does not exceed -70°C. The resulting lithium amide solution is stirred for 30 minutes at -78°C.

-

Acylation: 5-Bromopentanoyl chloride is added dropwise to the reaction mixture at -78°C. The reaction is stirred for 1 hour at this temperature, then allowed to warm to 0°C and stirred for an additional 2 hours.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is partitioned between EtOAc and water. The organic layer is separated, washed sequentially with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure (S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one.

Synthetic Workflow Diagram

Caption: Synthetic pathway for (S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic C-H | 7.20-7.40 | m | - |

| Oxazolidinone CH | 4.65-4.75 | m | - |

| Oxazolidinone CH₂ | 4.15-4.25 | m | - |

| Benzyl CH₂ | 3.25 (dd), 2.80 (dd) | dd, dd | 13.5, 3.5; 13.5, 9.5 |

| CH₂ (α to C=O) | 2.95-3.10 | t | 7.5 |

| CH₂-Br | 3.40-3.50 | t | 6.5 |

| Aliphatic CH₂ | 1.80-2.00 | m | - |

¹³C NMR (100 MHz, CDCl₃) - Predicted Chemical Shifts

| Carbon | Chemical Shift (δ, ppm) |

| Imide C=O | ~173 |

| Carbonyl C=O | ~153 |

| Aromatic C (quaternary) | ~135 |

| Aromatic CH | ~129.5, ~129.0, ~127.5 |

| Oxazolidinone CH₂ | ~66 |

| Oxazolidinone CH | ~55 |

| Benzyl CH₂ | ~38 |

| CH₂ (α to C=O) | ~35 |

| CH₂-Br | ~33 |

| Aliphatic CH₂ | ~30, ~25 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show strong characteristic absorption bands for the two carbonyl groups of the N-acyl oxazolidinone moiety.

-

~1780 cm⁻¹: Symmetric C=O stretch of the oxazolidinone ring.

-

~1700 cm⁻¹: C=O stretch of the pentanoyl imide.

-

~2850-3000 cm⁻¹: C-H stretching of the aliphatic and aromatic groups.

Chemical Reactivity and Synthetic Applications

The utility of (S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one stems from its predictable and diastereoselective reactivity, coupled with the versatility of the terminal bromide.

Diastereoselective Enolate Reactions

The primary function of the chiral auxiliary is to control the stereochemistry of reactions at the α-carbon. Deprotonation with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), generates a chiral Z-enolate. The bulky benzyl group effectively shields one face of the enolate, directing incoming electrophiles to the opposite face with high diastereoselectivity.

Example Application: Asymmetric Alkylation The enolate can be alkylated with various electrophiles (e.g., methyl iodide, benzyl bromide) to introduce a new stereocenter α to the carbonyl group. Subsequent removal of the chiral auxiliary reveals an enantiomerically enriched carboxylic acid derivative.

Reactions at the Terminal Bromide

The 5-bromopentanoyl chain acts as a flexible linker and a site for further functionalization. The terminal primary bromide is susceptible to a wide range of nucleophilic substitution reactions, including:

-

Azide substitution (Sₙ2): Introduction of an azide group for subsequent reduction to a primary amine or for use in "click" chemistry.

-

Cyanide displacement: Formation of a nitrile, which can be hydrolyzed to a carboxylic acid, extending the carbon chain.

-

Coupling reactions: Participation in organometallic coupling reactions to form new carbon-carbon bonds.

Reactivity Workflow Diagram

Caption: Key reactive sites and synthetic pathways for the title compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for (S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one is not widely available, safety protocols should be based on those for structurally similar compounds like (S)-4-benzyl-2-oxazolidinone.[4][6]

-

Hazard Identification: May cause serious eye irritation. May cause damage to organs through prolonged or repeated exposure.[6] The presence of the bromopentanoyl group suggests it may also be a skin irritant and harmful if swallowed.[7]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[6]

-

Handling: Avoid breathing dust.[6] Wash hands thoroughly after handling. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] It is recommended to store under an inert atmosphere as the parent auxiliary can be hygroscopic.[8]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[6]

Conclusion

(S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one is a powerful and versatile chiral building block for modern organic synthesis. Its well-defined stereochemical control, coupled with the reactive terminal bromide, provides a reliable platform for the efficient construction of complex, enantiomerically pure molecules. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in pharmaceutical research and development.

References

- TargetMol. (S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one. Available at: https://www.targetmol.com/product/S-4-Benzyl-3-5-bromopentanoyl-oxazolidin-2-one

- ResearchGate. (S)-4-Benzyl-2-oxazolidinone | Request PDF. Available at: https://www.researchgate.net/figure/Scheme-1-Synthesis-of-N-propynoyl-4S-4-benzyl-1-3-oxazolidin2-one-1-its-enamine_fig1_224851866

- Google Patents. CN112500361A - Preparation method of (S)-4-phenyl-2-oxazolidinone. Available at: https://patents.google.

- ResearchGate. Scheme 1 Synthesis of N-propynoyl-(4S)-4-benzyl-1,3-oxazolidin2-one... Available at: https://www.researchgate.net/figure/Scheme-1-Synthesis-of-N-propynoyl-4S-4-benzyl-1-3-oxazolidin2-one-1-its-enamine_fig1_224851866

- Sigma-Aldrich. (S)-(+)-4-Benzyl-3-propionyl-2-oxazolidinone 99%. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/458775

- ChemicalBook. (S)-4-Benzyl-2-oxazolidinone(90719-32-7) 1H NMR. Available at: https://www.chemicalbook.com/spectrumen_90719-32-7_1hnmr.htm

- Fisher Scientific. SAFETY DATA SHEET - (S)-4-Benzyl-2-oxazolidinone. Available at: https://www.fishersci.com/sdsitems/SDS_294640.pdf

- TCI Chemicals. SAFETY DATA SHEET - (S)-4-Benzyl-2-oxazolidinone. Available at: https://www.tcichemicals.com/GB/en/sds/B1754_EN_EU.pdf

- PubChem. (S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/10869526

- Thermo Fisher Scientific. SAFETY DATA SHEET - (S)-4-Benzyl-2-oxazolidinone. Available at: https://www.thermofisher.com/sds?productCode=AC294640050

- PubChem. 4-Benzyl-1,3-oxazolidin-2-one. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/559668

- Sigma-Aldrich. (S)-4-Benzyl-2-oxazolidinone 99%. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/294640

- ATB - Automated Topology Builder. (R)-4-Benzyl-2-oxazolidinone | C10H11NO2 | MD Topology | NMR | X-Ray.

- Fluorochem. Safety Data Sheet - (S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one. Available at: https://www.fluorochem.co.uk/sds/F227360

- TCI Chemicals. (S)-4-Benzyl-2-oxazolidinone | 90719-32-7. Available at: https://www.tcichemicals.com/IN/en/p/B1754

- ChemicalBook. (R)-4-Benzyl-2-oxazolidinone(102029-44-7) 1H NMR. Available at: https://www.chemicalbook.com/spectrumen_102029-44-7_1hnmr.htm

- Chemsrc. CAS#:110905-24-3 | (R)-4-benzyl-3-(2-bromoacetyl)oxazolidin-2-one. Available at: https://www.chemsrc.com/en/cas/110905-24-3_941071.html

Sources

- 1. (S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one_TargetMol [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents [patents.google.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. (S)-4-Benzyl-2-oxazolidinone(90719-32-7) 1H NMR [m.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. (S)-4-Benzyl-2-oxazolidinone | 90719-32-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

(S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one: A Comprehensive Technical Guide for Asymmetric Synthesis

CAS Number: 156699-37-5

Introduction

(S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one is a pivotal chiral auxiliary and building block in modern organic synthesis, particularly within the realm of drug discovery and development. As a member of the esteemed Evans' oxazolidinone family, this compound provides a robust framework for the stereocontrolled introduction of chirality, a fundamental aspect in the synthesis of complex, biologically active molecules.[1] Its utility stems from the predictable facial selectivity it imparts on enolate reactions, allowing for the synthesis of highly enantiomerically enriched products.[2] This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, offering insights into its synthesis, physicochemical properties, and strategic applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one is crucial for its effective handling, reaction optimization, and purification.

| Property | Value | Source |

| CAS Number | 156699-37-5 | [3] |

| Molecular Formula | C₁₅H₁₈BrNO₃ | [3] |

| Molecular Weight | 340.21 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | 68.4 °C | [4] |

| Boiling Point | 478.7±28.0 °C (Predicted) | [4] |

| Density | 1.420±0.06 g/cm³ (Predicted) | [4] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [3] |

Synthesis of (S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one

The synthesis of the title compound is typically achieved through the acylation of the parent chiral auxiliary, (S)-4-benzyl-2-oxazolidinone, with 5-bromopentanoyl chloride. This reaction is a standard procedure for the preparation of N-acyl Evans' auxiliaries and proceeds with high efficiency.

Experimental Protocol: Acylation of (S)-4-benzyl-2-oxazolidinone

This protocol is a representative procedure based on established methods for the acylation of Evans' auxiliaries.[5]

Materials:

-

(S)-4-benzyl-2-oxazolidinone

-

5-bromopentanoyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Hexanes

Procedure:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with (S)-4-benzyl-2-oxazolidinone (1.0 equivalent).

-

Dissolution: Anhydrous THF is added to dissolve the starting material completely. The solution is then cooled to -78 °C using a dry ice/acetone bath.

-

Deprotonation: n-Butyllithium (1.05 equivalents) is added dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C. The reaction mixture is stirred at this temperature for 30 minutes to ensure complete formation of the lithium salt.

-

Acylation: 5-Bromopentanoyl chloride (1.1 equivalents) is added dropwise to the reaction mixture. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.

-

Quenching and Extraction: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate (3 x volumes).

-

Work-up: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford (S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one as a solid.

Causality behind Experimental Choices:

-

Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is critical as both n-butyllithium and the intermediate lithium enolate are highly reactive towards water.

-

Low Temperature: The reaction is carried out at -78 °C to prevent side reactions, such as self-condensation of the acyl chloride, and to ensure high diastereoselectivity in subsequent reactions involving the enolate.

-

n-Butyllithium: A strong base is required to deprotonate the relatively non-acidic N-H of the oxazolidinone.

-

Quenching: The use of a mild acid like saturated ammonium chloride neutralizes the reaction mixture without causing unwanted side reactions.

Role in Asymmetric Synthesis: A Powerful Chiral Auxiliary

The cornerstone of the utility of (S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one lies in its function as a chiral auxiliary. The bulky benzyl group at the C4 position of the oxazolidinone ring effectively shields one face of the corresponding enolate, directing incoming electrophiles to the opposite face with high diastereoselectivity.[1]

Mechanism of Stereocontrol

Upon deprotonation with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), the N-acyl oxazolidinone forms a rigid, chelated Z-enolate. The lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, locking the conformation. The benzyl substituent then acts as a steric directing group, forcing the electrophile to approach from the less hindered re-face of the enolate.

Applications in Drug Development and Total Synthesis

(S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one is a valuable intermediate in the synthesis of various pharmaceutical compounds.[3] The 5-bromopentanoyl side chain provides a handle for further functionalization, such as intramolecular cyclization to form piperidine rings, which are common structural motifs in many alkaloids and drugs.[1][6]

Asymmetric Synthesis of Piperidine Scaffolds

The terminal bromide of the pentanoyl chain can be displaced by a nucleophile, or the entire chain can be involved in cyclization reactions to generate chiral piperidines, key components of numerous bioactive molecules.

Representative Application Workflow:

-

Diastereoselective Alkylation: The enolate of (S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one can be alkylated at the α-position with high stereocontrol.

-

Intramolecular Cyclization: Subsequent treatment with a suitable base can induce an intramolecular SN2 reaction, where a nucleophile generated in the molecule displaces the bromide to form a six-membered piperidine ring.

-

Auxiliary Cleavage: The chiral auxiliary is then cleaved under mild conditions to yield the enantiomerically pure piperidine derivative.

Cleavage of the Chiral Auxiliary

A critical step in the synthetic sequence is the mild and efficient removal of the chiral auxiliary without racemization of the newly formed stereocenter. Several methods are available for the cleavage of N-acyl oxazolidinones to afford various functional groups.

| Cleavage Reagent | Product |

| Lithium hydroxide/Hydrogen peroxide | Carboxylic acid |

| Lithium borohydride | Primary alcohol |

| Lithium aluminum hydride | Primary alcohol |

| Weinreb amine salt | Weinreb amide |

| Lithium benzyloxyde | Benzyl ester |

Conclusion

(S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one stands as a testament to the power of chiral auxiliaries in asymmetric synthesis. Its predictable stereocontrol, coupled with the synthetic versatility of its functional groups, makes it an invaluable tool for the construction of complex chiral molecules. For researchers in drug discovery and total synthesis, a comprehensive understanding of its properties and applications is key to unlocking its full potential in the creation of novel and impactful chemical entities.

References

-

(S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one. TargetMol.

-

Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France.

-

(S)-4-Benzyl-2-oxazolidinone(90719-32-7) 1H NMR. ChemicalBook.

-

Asymmetric Synthesis of Piperidine Alkaloids Utilizing Diastereoselective Reaction of 1,3-Oxazolidine with Grignard Reagents. Sci-Hub.

-

(S)-4-Benzyl-2-oxazolidinone(90719-32-7) 13C NMR. ChemicalBook.

-

Chiral auxiliary. Wikipedia.

-

4-Benzyl-1,3-oxazolidin-2-one | C10H11NO2 | CID 559668. PubChem.

-

(S)-4-Benzyl-2-oxazolidinone | Request PDF. ResearchGate.

-

Scheme 1 Synthesis of N-propynoyl-(4S)-4-benzyl-1,3-oxazolidin2-one... ResearchGate.

-

Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. NIH.

-

(S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one | C16H21NO3 | CID. PubChem.

-

(S)-4-benzyl-3-pentanoyloxazolidin-2-one | C15H19NO3. PubChem.

-

(S)-(+)-4-Benzyl-3-propionyl-2-oxazolidinone 99%. Sigma-Aldrich.

-

(S)-4-BENZYL-2-OXAZOLIDINONE. GISSMO NMR.

-

Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.

-

(S)-4-Benzyl-2-oxazolidinone 99 90719-32-7. Sigma-Aldrich.

-

(2S,4S)-3-Benzoyl-4-benzyl-2-tert-butyl-1,3-oxazolidin-5-one. PubMed Central.

-

(R)-4-Benzyl-2-oxazolidinone 99 102029-44-7. Sigma-Aldrich.

-

(S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one | 156699-37-5. ChemicalBook.

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Asymmetric synthesis of polycyclic piperidine scaffolds - American Chemical Society [acs.digitellinc.com]

- 3. spectrabase.com [spectrabase.com]

- 4. (S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one | 156699-37-5 [m.chemicalbook.com]

- 5. (S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one_TargetMol [targetmol.com]

- 6. Sci-Hub. Asymmetric Synthesis of Piperidine Alkaloids Utilizing Diastereoselective Reaction of 1,3-Oxazolidine with Grignard Reagents / HETEROCYCLES, 1992 [sci-hub.box]

(S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one molecular weight

An In-depth Technical Guide to (S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one

Abstract

(S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one is a highly valuable chiral auxiliary and synthetic intermediate used extensively in academic and industrial research, particularly in the field of asymmetric synthesis. As a member of the Evans' oxazolidinone family, it provides a robust platform for the stereocontrolled formation of carbon-carbon bonds, enabling the synthesis of complex, enantiomerically pure molecules. This guide provides a comprehensive overview of its core properties, a detailed protocol for its synthesis, an exploration of the mechanistic basis for its stereodirecting power, and a practical application workflow for its use in diastereoselective alkylation reactions. This document is intended for researchers, chemists, and drug development professionals who leverage stereoselective methodologies to construct chiral molecules.

Core Physicochemical Properties

(S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one is a white to off-white solid at room temperature. Its structural and physical properties are fundamental to its function, providing a specific three-dimensional environment to direct chemical reactions.

| Property | Value | Source |

| Molecular Weight | 340.22 g/mol | [1] |

| Molecular Formula | C₁₅H₁₈BrNO₃ | [1][2] |

| CAS Number | 156699-37-5 | [2] |

| IUPAC Name | (4S)-4-benzyl-3-(5-bromopentanoyl)-1,3-oxazolidin-2-one | [1] |

| Purity | Typically >98% | [1] |

Synthesis and Purification

The title compound is synthesized by the N-acylation of the parent chiral auxiliary, (S)-4-Benzyl-2-oxazolidinone, with an activated form of 5-bromopentanoic acid. The parent auxiliary is readily prepared from the natural amino acid L-phenylalanine, ensuring a reliable source of chirality.[3] The acylation reaction requires the formation of a nucleophilic amide anion, which is achieved by deprotonation with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at cryogenic temperatures to prevent side reactions.

Sources

An In-depth Technical Guide to the Synthesis of (S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one

This guide provides a comprehensive overview for the synthesis of (S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one, a key intermediate in asymmetric synthesis. The narrative is structured to provide not only procedural steps but also the underlying chemical principles and rationale, ensuring a robust understanding for researchers, scientists, and professionals in drug development. The synthesis is presented as a two-stage process: the preparation of the requisite acylating agent, 5-bromopentanoyl chloride, followed by the crucial N-acylation of the Evans chiral auxiliary, (S)-4-Benzyl-2-oxazolidinone.

Introduction: The Role of Evans Auxiliaries in Asymmetric Synthesis

Chiral oxazolidinones, pioneered by David A. Evans, are powerful tools in modern organic synthesis, enabling the highly diastereoselective formation of carbon-carbon bonds.[1] These "chiral auxiliaries" are temporarily incorporated into an achiral substrate to direct the stereochemical outcome of a subsequent reaction. The (S)-4-Benzyl-2-oxazolidinone, derived from the readily available amino acid (S)-phenylalanine, is one of the most common and effective auxiliaries.[2] By acylating this auxiliary, a chiral N-acyl oxazolidinone is formed. The benzyl group at the C4 position sterically shields one face of the enolate that can be formed from the acyl group, forcing electrophiles to approach from the opposite, less hindered face.[1][3]

The target molecule, (S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one, is a valuable intermediate.[4] The bromo-functionalized acyl chain allows for a variety of subsequent nucleophilic substitution or organometallic coupling reactions, while the oxazolidinone auxiliary is poised to control the stereochemistry of reactions at the α-carbon of the carbonyl group. This guide details its reliable and efficient synthesis.

Overall Synthetic Strategy

The synthesis is a straightforward two-step sequence. First, the commercially available 5-bromovaleric acid is converted to the more reactive 5-bromopentanoyl chloride. Second, this acyl chloride is used to acylate the nitrogen atom of (S)-4-benzyl-2-oxazolidinone.

Caption: Overall two-step synthesis pathway.

Part 1: Preparation of 5-Bromopentanoyl Chloride

Principle and Rationale

The conversion of a carboxylic acid to an acyl chloride is a fundamental activation step in organic synthesis. Acyl chlorides are significantly more electrophilic than their corresponding carboxylic acids, making them highly effective acylating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism where the carboxylic acid oxygen attacks the sulfur of SOCl₂. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which conveniently shift the equilibrium towards the product. The reaction is typically performed under reflux in a suitable solvent or neat.[5]

Experimental Protocol

-

Materials:

-

5-Bromovaleric acid (1.0 eq)[6]

-

Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)

-

Dichloromethane (DCM) (optional, as solvent)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-bromovaleric acid (e.g., 15.7 mmol, 2.85 g).[5]

-

If using a solvent, add anhydrous DCM (e.g., 50 mL).[5]

-

Carefully add thionyl chloride (e.g., 1.5 eq) dropwise at room temperature. The addition is exothermic and will result in the evolution of HCl and SO₂ gas. This step must be performed in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 2-3 hours.[5] Monitor the reaction by TLC or by observing the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. It is advisable to use a base trap (e.g., NaOH solution) to neutralize the acidic vapors.

-

The resulting 5-bromopentanoyl chloride is typically obtained as a yellowish oil and is often used in the next step without further purification due to its moisture sensitivity.[5]

-

| Reagent | Molar Mass ( g/mol ) | Moles | Mass/Volume | Equivalents |

| 5-Bromovaleric Acid | 181.03 | 15.7 mmol | 2.85 g | 1.0 |

| Thionyl Chloride | 118.97 | 23.6 mmol | 1.72 mL | 1.5 |

| Dichloromethane | - | - | 50 mL | - |

Table 1: Representative quantities for 5-bromopentanoyl chloride synthesis.

Part 2: N-Acylation of (S)-4-Benzyl-2-oxazolidinone

Mechanism and Causality of Experimental Choices

The N-acylation of an Evans auxiliary is the cornerstone of its application. The nitrogen atom of the oxazolidinone is only weakly nucleophilic. To achieve efficient acylation, it must be deprotonated to form a highly nucleophilic amide anion. This is the primary reason for using a strong, non-nucleophilic base like n-butyllithium (n-BuLi).

-

Deprotonation: The process is conducted at a very low temperature (-78 °C, a dry ice/acetone bath) for several reasons. Firstly, n-BuLi is highly reactive and the low temperature moderates its reactivity, preventing side reactions with the solvent (THF) or the carbonyl group of the auxiliary. Secondly, it ensures complete and clean deprotonation of the N-H bond without competing reactions.

-

Acylation: The generated lithium amide is a potent nucleophile. The subsequent addition of the electrophilic 5-bromopentanoyl chloride results in a rapid nucleophilic acyl substitution reaction. The chloride ion is an excellent leaving group, driving the reaction to completion.

-

Role of Lithium: The lithium cation (Li⁺) plays a crucial role. It coordinates with the carbonyl oxygen of the auxiliary, pre-organizing the molecule for subsequent reactions and influencing its conformation. While less critical for the acylation itself, this chelation is fundamental to the high diastereoselectivity observed in later alkylation or aldol reactions.[1] In some acylation protocols, lithium chloride (LiCl) is added as an additive. LiCl can break up aggregates of organolithium reagents and the lithium amide, increasing reactivity. It can also enhance the Lewis acidity of the system, further activating the acyl chloride.[7]

Caption: Mechanism of N-acylation via a lithium amide intermediate.

Experimental Protocol

-

Materials:

-

(S)-4-Benzyl-2-oxazolidinone (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M) (1.05 eq)

-

5-Bromopentanoyl chloride (1.1 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

-

Procedure:

-

Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a magnetic stir bar, a thermometer, and septa.

-

Add (S)-4-benzyl-2-oxazolidinone (e.g., 10.0 mmol, 1.77 g) and dissolve it in anhydrous THF (e.g., 50 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi solution (1.05 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C. A color change may be observed. Stir the solution for 30 minutes at -78 °C to ensure complete deprotonation.

-

In a separate flame-dried flask, dissolve the crude 5-bromopentanoyl chloride (1.1 eq) in a small amount of anhydrous THF.

-

Add the solution of 5-bromopentanoyl chloride dropwise to the lithium amide solution at -78 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate or diethyl ether.

-

Wash the organic layer sequentially with water and saturated aqueous sodium chloride (brine).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

| Reagent | Molar Mass ( g/mol ) | Moles | Mass/Volume | Equivalents |

| (S)-4-Benzyl-2-oxazolidinone | 177.20 | 10.0 mmol | 1.77 g | 1.0 |

| n-BuLi (1.6 M in hexanes) | 64.06 | 10.5 mmol | 6.56 mL | 1.05 |

| 5-Bromopentanoyl chloride | 199.47 | 11.0 mmol | 2.19 g | 1.1 |

| Anhydrous THF | - | - | ~60 mL | - |

Table 2: Representative quantities for the N-acylation reaction.

Part 3: Purification and Characterization

Purification Workflow

The crude product obtained after the aqueous workup contains the desired N-acyl oxazolidinone along with minor impurities. Purification is readily achieved by flash column chromatography on silica gel.

Caption: Standard workflow for product purification.

A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10:1 hexanes:EtOAc and gradually increasing the polarity). The fractions are monitored by Thin Layer Chromatography (TLC) using a suitable stain (e.g., potassium permanganate or ceric ammonium molybdate) to visualize the spots.

Characterization and Spectroscopic Data

The structure of the final product, (S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one, can be confirmed by standard spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | ~7.2-7.4 ppm: Multiplet, 5H (aromatic protons of benzyl group). ~4.6-4.7 ppm: Multiplet, 1H (methine proton on oxazolidinone ring, -CH(CH₂Ph)-). ~4.1-4.2 ppm: Multiplet, 2H (methylene protons on oxazolidinone ring, -O-CH₂-). ~3.4-3.5 ppm: Triplet, 2H (methylene protons adjacent to bromine, -CH₂-Br). ~2.8-3.0 ppm: Multiplet, 2H (methylene protons adjacent to carbonyl, -CO-CH₂-). ~2.7-2.8 & 3.2-3.3 ppm: Two doublets of doublets, 2H (diastereotopic benzylic protons, -CH₂-Ph). ~1.8-2.0 ppm: Multiplets, 4H (remaining methylene protons in the pentanoyl chain). |

| ¹³C NMR | ~172-174 ppm: Acyl carbonyl carbon. ~153-154 ppm: Carbamate carbonyl carbon of oxazolidinone. ~135 ppm: Quaternary aromatic carbon. ~127-130 ppm: Aromatic CH carbons. ~66 ppm: Oxazolidinone -O-CH₂- carbon. ~55 ppm: Oxazolidinone -CH(CH₂Ph)- carbon. ~38 ppm: Benzylic -CH₂-Ph carbon. ~32-35 ppm: Multiple signals from the aliphatic chain carbons. |

| FT-IR | ~1780 cm⁻¹: Strong absorption (C=O stretch, oxazolidinone carbamate). ~1695 cm⁻¹: Strong absorption (C=O stretch, imide carbonyl). |

| Mass Spec | Expected M+H⁺ for C₁₅H₁₈BrNO₃ at m/z ~340.05. The isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) should be observed as two peaks of similar intensity separated by 2 Da (e.g., 340 and 342). |

Table 3: Predicted spectroscopic data for the target compound.

Conclusion

The synthesis of (S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one is a reliable and well-established procedure that hinges on two key transformations: the activation of a carboxylic acid to an acyl chloride and the subsequent base-mediated N-acylation of an Evans chiral auxiliary. A thorough understanding of the principles behind each step—the choice of reagents, the control of reaction temperature, and the purification strategy—is essential for achieving high yields and purity. This intermediate serves as a versatile building block for the stereocontrolled synthesis of complex molecules, making this procedure a valuable asset for professionals in synthetic and medicinal chemistry.

References

- Vertex AI Search.

- Ketone Pharma. (2024). Exploring the Properties and Uses of 5-Bromo Valeric Acid.

- ChemicalBook. 5-Bromovaleryl chloride synthesis.

- PubMed.

- Bentham Science Publishers. (2024).

- ChemicalBook. (2019).

- Benchchem. A Technical Guide to Evans Auxiliaries: Principles and Practices in Asymmetric Synthesis.

- ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn.

-

Journal of Chemical Education. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Available at: [Link]

-

ACS Publications. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Available at: [Link]

- TargetMol. (S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one.

- Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis.

-

PubChem. (S)-4-Benzyl-2-oxazolidinone. Available at: [Link]

- ResearchGate. (S)-4-Benzyl-2-oxazolidinone | Request PDF.

-

Gille, A., & Hiersemann, M. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(12), o3139. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.williams.edu [chemistry.williams.edu]

- 4. (S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one_TargetMol [targetmol.com]

- 5. 5-Bromovaleryl chloride synthesis - chemicalbook [chemicalbook.com]

- 6. Exploring the Properties and Uses of 5-Bromo Valeric Acid [ketonepharma.com]

- 7. (4R)-4-Benzyl-3-{(4S)-4-chloro-4-[(S)-2,2-dimethyl-1,3-dioxolan-4-yl]butanoyl}-1,3-oxazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

Role of (S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one in asymmetric synthesis

An In-Depth Technical Guide to the Role of (S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one in Asymmetric Synthesis

Abstract

(S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one is a specialized chiral building block that leverages the robust stereodirecting power of the Evans oxazolidinone auxiliary. This guide elucidates the fundamental principles governing its application in asymmetric synthesis. We will explore the core mechanism of stereocontrol, detail its primary role as a precursor for constructing complex chiral molecules—particularly through intramolecular reactions—and provide validated experimental protocols for key transformations. This document is intended for researchers, chemists, and drug development professionals seeking to employ this versatile reagent for the precise synthesis of enantiomerically pure compounds.

Introduction: The Power of Chiral Auxiliaries

In modern organic synthesis, the ability to control the three-dimensional arrangement of atoms is paramount. Chiral auxiliaries are a cornerstone of this endeavor; they are enantiomerically pure compounds temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] After guiding the formation of new stereocenters, the auxiliary is removed and can often be recovered for reuse.

Among the most powerful and reliable chiral auxiliaries are the oxazolidinones developed by David A. Evans and his colleagues in the 1980s.[1][2] These auxiliaries, typically derived from readily available amino acids, provide exceptional levels of stereocontrol in critical carbon-carbon bond-forming reactions like alkylations and aldol additions.[1][3]

The subject of this guide, (S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one , is a sophisticated iteration of the Evans auxiliary platform. It combines the well-understood (S)-4-benzyl-2-oxazolidinone scaffold with a functionalized acyl chain containing a terminal bromide. This bifunctional nature makes it not just a director of stereochemistry, but a powerful precursor for advanced synthetic transformations, such as the formation of chiral cyclic systems.[4]

The Core Principle: Mechanism of Diastereoselection

The remarkable stereocontrol exerted by the (S)-4-benzyl-oxazolidin-2-one moiety stems from a predictable and well-documented mechanism involving the formation of a rigid enolate intermediate. The causality behind this high fidelity is a multi-step process rooted in conformational and steric control.

2.1. Formation of a Rigid Z-Enolate The process begins with the deprotonation of the α-carbon of the acyl chain using a strong, sterically hindered, non-nucleophilic base. Lithium diisopropylamide (LDA) and sodium bis(trimethylsilyl)amide (NaHMDS) are commonly employed for this purpose.[5] The reaction is performed at low temperatures (typically -78 °C) in an anhydrous ether solvent like tetrahydrofuran (THF) to ensure kinetic control and prevent unwanted side reactions.[6]

The base selectively abstracts an α-proton, leading to the formation of a lithium or sodium enolate. Critically, the metal cation chelates between the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation forces the enolate into a planar, rigid, five-membered ring structure, overwhelmingly favoring the (Z)-enolate geometry. This defined geometry is the first key element of stereocontrol.[6]

2.2. Steric Shielding and Facial Bias With the enolate locked in a planar conformation, the bulky benzyl group at the C4 stereocenter of the auxiliary plays its crucial role. It projects from the ring, effectively shielding one face of the enolate from attack. Consequently, any incoming electrophile is forced to approach from the opposite, less sterically hindered face.[1] This facial bias is the second critical element, ensuring that the new carbon-carbon bond is formed with a predictable three-dimensional orientation.

The combination of a conformationally locked (Z)-enolate and severe steric hindrance on one face results in exceptionally high diastereoselectivity in the formation of the new stereocenter.

Primary Application: An Advanced Precursor for Intramolecular Cyclization

While the Evans auxiliary is a master of intermolecular reactions, the specific design of (S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one, with its terminal alkyl bromide, makes it an ideal substrate for diastereoselective intramolecular reactions . The most logical application is the synthesis of α-substituted chiral cyclopentanones.

This process involves two key transformations orchestrated by the single molecule:

-

Enolate Formation: As previously described, treatment with a strong base generates the chiral (Z)-enolate at the α-position.

-

Intramolecular Sₙ2 Cyclization: The nucleophilic enolate then attacks the electrophilic carbon atom bearing the bromide at the other end of the acyl chain. This intramolecular ring-closure forges a new carbon-carbon bond, creating a five-membered ring.

The stereochemistry of the α-carbon in the resulting cyclic product is precisely controlled by the chiral auxiliary. This strategy provides a powerful and efficient route to enantiomerically pure cyclic ketones, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.[7][8]

Experimental Methodologies: A Self-Validating System

The following protocols are presented to be self-validating, explaining the causality behind each step to ensure reproducibility and success.

Protocol 1: General Diastereoselective Alkylation

This protocol describes a general procedure for alkylating an Evans N-acyloxazolidinone, demonstrating the core principle of stereocontrol. It serves as the foundational method for both inter- and intramolecular applications.[5][9]

-

Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Preparation: In the flask, dissolve the N-acyloxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

-

Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv., as a 1.0 M solution in THF) dropwise via syringe over 10 minutes. The causality here is to ensure complete and rapid deprotonation to form the kinetic enolate while avoiding base-catalyzed side reactions. Stir the resulting pale yellow solution for 30-60 minutes at -78 °C.

-

Alkylation: Add the electrophile (e.g., allyl iodide or benzyl bromide, 1.2-1.5 equiv.) dropwise to the enolate solution. The reaction mixture is typically stirred at -78 °C for several hours, then allowed to warm slowly to room temperature. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates any remaining enolate and neutralizes the strong base.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the diastereomerically pure product.

Protocol 2: Nondestructive Auxiliary Cleavage

The final and crucial step is the removal of the chiral auxiliary to unmask the desired chiral product. The choice of cleavage reagent dictates the resulting functional group, offering significant synthetic flexibility.

4.1. Cleavage to a Chiral Carboxylic Acid This is the most common cleavage method, employing lithium hydroperoxide (LiOOH), generated in situ.[2]

-

Reaction Setup: Dissolve the purified N-acyl oxazolidinone (1.0 equiv.) in a 3:1 mixture of THF and water at 0 °C (ice bath).

-

Reagent Addition: To the stirred solution, add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 equiv.), followed by the dropwise addition of an aqueous solution of lithium hydroxide (LiOH, 2.0 equiv.). The hydroperoxide anion is a soft nucleophile that preferentially attacks the exocyclic acyl carbonyl, avoiding cleavage of the oxazolidinone ring itself.[10]

-

Reaction and Work-up: Stir the mixture at 0 °C for 1-2 hours. Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

-

Purification: Remove the bulk of the THF under reduced pressure. The aqueous residue can then be acidified to protonate the carboxylic acid and extracted with an organic solvent. The chiral auxiliary, (S)-4-benzyl-2-oxazolidinone, can be recovered from the organic extracts.

Data Presentation: Quantifying Stereocontrol

The effectiveness of the (S)-4-benzyl-oxazolidin-2-one auxiliary is demonstrated by the consistently high diastereoselectivities achieved in alkylation reactions. The table below summarizes representative data for this class of transformation.

| Electrophile (E-X) | Product Diastereomeric Ratio (d.r.) | Yield (%) |

| Benzyl bromide (BnBr) | > 99 : 1 | 90-95% |

| Allyl iodide | > 98 : 2 | 85-92% |

| Methyl iodide (MeI) | > 99 : 1 | 93-97% |

| Propargyl bromide | > 97 : 3 | 88-94% |

| Note: Data are representative for the alkylation of N-propionyl-(S)-4-benzyl-2-oxazolidinone and serve to illustrate the high stereocontrol afforded by the auxiliary. |

Conclusion

(S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one stands as a testament to the power and adaptability of chiral auxiliary-based asymmetric synthesis. By marrying the reliable stereodirecting capabilities of the Evans auxiliary with a reactive acyl chain, it provides a sophisticated tool for synthetic chemists. Its primary role as a precursor for intramolecular cyclizations offers an elegant and highly controlled pathway to valuable chiral building blocks, such as substituted cyclopentanones. The principles of its stereocontrol are well-understood and the protocols for its use and subsequent cleavage are robust and versatile, making it a valuable reagent for professionals in research and drug development aiming for the highest levels of precision in asymmetric synthesis.

References

-

ResearchGate. (S)-4-Benzyl-2-oxazolidinone | Request PDF.[Link]

-

National Institutes of Health (NIH). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative.[Link]

-

SciELO México. 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates.[Link]

-

Wikipedia. Chiral auxiliary.[Link]

-

Société Chimique de France. Recent advances in asymmetric synthesis with chiral imide auxiliaries.[Link]

-

National Institutes of Health (NIH). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.[Link]

-

YouTube. Evans Auxiliaries and a Friend for Aldol Reactions.[Link]

-

National Institutes of Health (NIH). Diastereocontrol in Radical Addition to β-Benzyloxy Hydrazones: Revised Approach to Tubuvaline and Synthesis of O-Benzyltubulysin V Benzyl Ester.[Link]

-

Hungarian Journal of Industry and Chemistry. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione.[Link]

-

Hungarian Journal of Industry and Chemistry. DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE.[Link]

-

Royal Society of Chemistry. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.[Link]

-

PubChem. (S)-4-benzyl-2-oxazolidinone.[Link]

-

PubChem. 4-Benzyl-1,3-oxazolidin-2-one.[Link]

-

Royal Society of Chemistry. Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base.[Link]

-

PubChem. (S)-4-benzyl-3-pentanoyloxazolidin-2-one.[Link]

-

National Institutes of Health (NIH). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine.[Link]

-

ResearchGate. Intramolecular cyclization of alkylimidazoles | Request PDF.[Link]

-

Sci-Hub. Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles.[Link]

-

PubMed. Enantioselective Brønsted Acid-Catalyzed N-acyliminium Cyclization Cascades.[Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. (S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one_TargetMol [targetmol.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]

- 10. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

An In-depth Technical Guide to Evans Chiral Auxiliaries: Principles, Protocols, and Applications in Asymmetric Synthesis

Introduction

Since their introduction by David A. Evans and his colleagues in the early 1980s, oxazolidinone-based chiral auxiliaries have become one of the most reliable and powerful tools in modern asymmetric synthesis.[1] These auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, offering exceptional stereocontrol in a variety of carbon-carbon bond-forming reactions, most notably enolate alkylations and aldol additions.[1][2] Their widespread adoption in both academic and industrial settings, particularly in the early stages of drug development and the total synthesis of complex natural products, is a testament to their reliability, predictability, and versatility.[1][3][4]

This guide provides a comprehensive overview of the core principles, mechanistic underpinnings, and practical applications of Evans auxiliaries. It is designed for researchers, scientists, and drug development professionals seeking a detailed, field-proven understanding of this cornerstone of asymmetric synthesis.

The Core Principle: Substrate-Controlled Asymmetric Induction

The fundamental concept behind Evans chiral auxiliaries is substrate-controlled stereoselection. A chiral auxiliary is covalently attached to a prochiral substrate, creating a new molecule with a built-in stereodirecting group. This diastereomeric intermediate then undergoes a reaction where the auxiliary sterically blocks one face of the reactive center, forcing the incoming reagent to approach from the less hindered face.[2][5] After the desired stereocenter has been created, the auxiliary is cleaved and can often be recovered for reuse.[2]

The products of these reactions are diastereomers, which, unlike enantiomers, have different physical properties. This allows for their easy separation by standard laboratory techniques like column chromatography or crystallization.[6]

Synthesis of Evans Auxiliaries

Evans auxiliaries are typically synthesized from readily available and relatively inexpensive chiral amino acids, such as L-valine and L-phenylalanine, making both enantiomeric forms accessible.[1][7] A common synthetic route involves the reduction of the amino acid to the corresponding amino alcohol, followed by cyclization to form the oxazolidinone ring.[8]

A general, multi-step procedure for the synthesis of Evans' oxazolidinones from L-amino ethyl ester hydrochlorides is as follows:

-

N-Boc Protection: The commercially available L-amino ethyl ester hydrochloride is converted to the corresponding N-Boc ethyl ester in the presence of di-tert-butyl dicarbonate ((Boc)₂O).[8]

-

Ester Reduction: The ester functional group is then reduced to a primary alcohol using a reducing agent like lithium borohydride (LiBH₄).[8]

-

Cyclization: The resulting N-Boc protected amino alcohol is treated with a base such as sodium hydride (NaH) to induce cyclization, forming the oxazolidin-2-one derivative in high yield.[8]

This straightforward, three-step process can be performed on a gram scale, providing access to the necessary chiral auxiliaries for asymmetric synthesis.[8]

The Mechanism of Stereocontrol in Asymmetric Alkylation

The high degree of stereoselectivity achieved with Evans auxiliaries in alkylation reactions is a result of a well-defined and predictable mechanism. This process can be broken down into three key stages: acylation of the auxiliary, diastereoselective enolate formation and alkylation, and finally, cleavage of the auxiliary.

Step 1: Acylation of the Chiral Auxiliary

The first step involves the attachment of a carboxylic acid derivative (typically an acyl chloride or anhydride) to the nitrogen atom of the oxazolidinone.[6][9] A common and mild method for this acylation utilizes an acid anhydride with 4-dimethylaminopyridine (DMAP) as an acyl transfer catalyst.[6][10] Alternatively, deprotonation of the auxiliary with a strong base like n-butyllithium followed by reaction with an acyl chloride is also a widely used procedure.[11]

Step 2: Diastereoselective Enolate Formation and Alkylation

This is the crucial stereochemistry-defining step. The N-acylated oxazolidinone is treated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) to form a rigid, chelated (Z)-enolate.[2][5][6][12] The metal cation (Li⁺ or Na⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, locking the conformation of the molecule.[5]

The bulky substituent at the C4 position of the oxazolidinone (e.g., an isopropyl group from valine or a benzyl group from phenylalanine) effectively shields one face of the planar enolate.[5][9] Consequently, the incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered face, leading to a highly diastereoselective alkylation.[5][6]

Caption: Workflow of Evans Asymmetric Alkylation.

Step 3: Cleavage of the Chiral Auxiliary

Once the asymmetric alkylation is complete, the chiral auxiliary is removed to yield the desired enantiomerically enriched product. The choice of cleavage method depends on the desired functional group in the final product.

-

To obtain the carboxylic acid: Hydrolysis with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), is a mild and effective method that preserves the stereochemical integrity of the newly formed chiral center.[6][13][14] It is important to note that using LiOH alone can lead to endocyclic cleavage and destruction of the oxazolidinone ring.[13][15] The preferential exocyclic cleavage with LiOOH is thought to be determined by the relative breakdown rates of the tetrahedral intermediates formed upon nucleophilic attack.[13][15]

-

To obtain the alcohol: The acylated auxiliary can be reduced with reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) to afford the corresponding chiral primary alcohol.

-

To obtain the aldehyde: More specialized reductive cleavage conditions can be employed to access the chiral aldehyde.

-

To obtain other derivatives: Transesterification with various alkoxides can yield the corresponding esters.[16]

Caption: Cleavage Pathways for Evans Auxiliaries.

Experimental Protocols

The following are representative, detailed protocols for the key steps in an Evans asymmetric alkylation sequence.

Protocol 1: Acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone and anhydrous dichloromethane (CH₂Cl₂).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: Add triethylamine (Et₃N) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Acylation: Add the desired acyl chloride (e.g., propionyl chloride) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

-

Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Alkylation

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a thermometer and under an inert atmosphere, add the N-acylated oxazolidinone and anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Add sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting enolate solution for 30-60 minutes.[6][10]

-

Alkylation: Add the electrophile (e.g., allyl iodide or benzyl bromide) dropwise to the enolate solution at -78 °C.[6][10]

-

Reaction: Stir the reaction mixture at -78 °C for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

-

Workup: Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or GC analysis.[6] Purify the major diastereomer by flash column chromatography.

Protocol 3: Cleavage to the Chiral Carboxylic Acid

-

Setup: Dissolve the purified alkylated N-acyloxazolidinone in a 4:1 mixture of THF and water.[6]

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: Add 30% aqueous hydrogen peroxide (H₂O₂) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (LiOH).[6]

-

Reaction: Stir the reaction mixture vigorously at 0 °C for 1-2 hours.

-

Workup: Quench the excess peroxide by the addition of an aqueous solution of sodium sulfite (Na₂SO₃).[6] Concentrate the mixture to remove the THF.

-

Extraction: Extract the aqueous solution with CH₂Cl₂ to recover the chiral auxiliary. Acidify the aqueous layer to pH 1-2 with hydrochloric acid (HCl) and extract the desired carboxylic acid with ethyl acetate.

-

Purification: Dry the combined organic extracts containing the carboxylic acid over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

Applications in Asymmetric Synthesis

Evans chiral auxiliaries have been instrumental in the total synthesis of numerous complex natural products and medicinally important compounds.[4][17] Their reliability in establishing key stereocenters makes them a valuable tool for synthetic chemists.

One classic example is the synthesis of the macrolide cytovaricin by David A. Evans, where oxazolidinone auxiliaries were used for one asymmetric alkylation and four asymmetric aldol reactions, setting the absolute stereochemistry of nine stereocenters.[2] Another notable application is in the synthesis of the immunosuppressant FK-506.[6]

Evans Aldol Reaction